5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one

Vue d'ensemble

Description

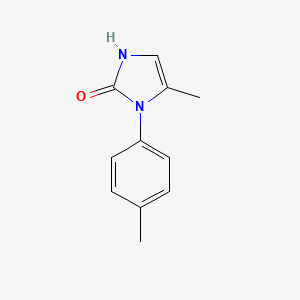

5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the class of imidazolones. This compound is characterized by the presence of an imidazolone ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features a methyl group and a 4-methylphenyl group attached to the imidazolone ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-methylbenzylamine with methyl isocyanate in the presence of a base such as sodium hydroxide can lead to the formation of the desired imidazolone compound. The reaction typically requires refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imid

Activité Biologique

5-Methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one, with the CAS number 14059-07-5, is a heterocyclic compound belonging to the imidazolone class. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry. The unique structural features of this compound, including an imidazolone ring and substituents such as a methyl group and a 4-methylphenyl group, contribute to its diverse interactions within biological systems.

The chemical properties of this compound are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=CC=C(C=C1)N2C(=CNC2=O)C |

| InChI Key | CGARJFOLRQLRIM-UHFFFAOYSA-N |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Enzyme Interaction

This compound has been shown to interact with several enzymes, influencing biochemical pathways. For instance, it may act as an inhibitor or activator of specific enzymes involved in metabolic processes. Studies have demonstrated that related imidazolone derivatives can modulate enzymatic activity through competitive inhibition mechanisms .

Anticancer Activity

Recent studies have explored the anticancer potential of imidazolone derivatives. For example, compounds structurally similar to this compound have been tested for their ability to inhibit cancer cell proliferation. Case studies highlight that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for therapeutic development .

Neuropharmacological Effects

The neuropharmacological profile of imidazolone compounds has also been investigated. Some studies indicate that these compounds may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders. The modulation of serotonin and dopamine receptors is particularly noteworthy in this context .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that an imidazolone derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

- Enzyme Inhibition : Research conducted on enzyme assays revealed that the compound acts as a competitive inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to significant implications for drug-drug interactions in clinical settings .

- Neuroprotective Properties : A pharmacological evaluation indicated that related compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one has been synthesized and studied for various medicinal applications:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. In studies, it has shown superior antipromastigote activity against Leishmania species, with an IC₅₀ value of 0.018 µM, outperforming standard treatments like miltefosine and amphotericin B.

- Antiviral Properties : Research indicates that derivatives of this compound have potential as antiviral agents. Heterocycles based on the imidazole ring are known to demonstrate antiviral activity against several viruses, including HIV and hepatitis viruses.

Anticancer Research

This compound has shown promise in anticancer research:

- Mechanism of Action : Molecular docking studies suggest that this compound interacts with specific proteins involved in cancer pathways, potentially inhibiting tumor growth.

- Comparative Studies : Similar compounds have been evaluated for their anticancer effects, indicating that structural modifications can enhance their efficacy against various cancer cell lines.

Data Table: Comparative Biological Activities

| Compound Name | Activity Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Antipromastigote | 0.018 | |

| Miltefosine | Antipromastigote | 3.130 | |

| Amphotericin B | Antipromastigote | 0.047 |

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound through a reaction involving equimolar quantities of specific precursors in ethanol under reflux conditions. The resulting structure was confirmed via X-ray diffraction and spectral analysis.

Case Study 2: Antimicrobial Evaluation

In a comparative study of various imidazole derivatives, this compound was evaluated for its antimicrobial properties against several pathogens. The results indicated a strong activity profile, particularly against resistant strains of bacteria.

Propriétés

IUPAC Name |

4-methyl-3-(4-methylphenyl)-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-9(2)7-12-11(13)14/h3-7H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGARJFOLRQLRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CNC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.